Kalihinol A

Description

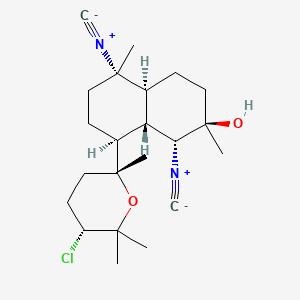

Structure

3D Structure

Properties

CAS No. |

91294-83-6 |

|---|---|

Molecular Formula |

C22H33ClN2O2 |

Molecular Weight |

393 g/mol |

IUPAC Name |

(1R,2R,4aS,5S,8S,8aS)-8-[(2R,5R)-5-chloro-2,6,6-trimethyloxan-2-yl]-1,5-diisocyano-2,5-dimethyl-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol |

InChI |

InChI=1S/C22H33ClN2O2/c1-19(2)16(23)10-13-22(5,27-19)15-8-11-20(3,25-7)14-9-12-21(4,26)18(24-6)17(14)15/h14-18,26H,8-13H2,1-5H3/t14-,15-,16+,17-,18+,20-,21+,22+/m0/s1 |

InChI Key |

ULUHGZAAPMJKNO-JVKCDKLRSA-N |

SMILES |

CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |

Isomeric SMILES |

C[C@@]1(CC[C@@H]([C@@H]2[C@@H]1CC[C@@]([C@@H]2[N+]#[C-])(C)O)[C@]3(CC[C@H](C(O3)(C)C)Cl)C)[N+]#[C-] |

Canonical SMILES |

CC1(C(CCC(O1)(C)C2CCC(C3C2C(C(CC3)(C)O)[N+]#[C-])(C)[N+]#[C-])Cl)C |

Synonyms |

kalihinol A |

Origin of Product |

United States |

Isolation and Natural Occurrence of Kalihinol a

Source Organisms: Marine Sponges of the Genus Acanthella

Kalihinol A is a prominent member of the kalihinane class of diterpenoids, characterized by complex polycyclic structures often featuring nitrogenous functional groups such as isonitrile (–NC), isothiocyanate (–NCS), and formamide (B127407) (–NHCHO) moieties. nih.govrsc.orgnih.govpnas.orgnih.govmdpi.comnih.govnih.govvliz.be The primary source for this compound and its related compounds is the marine sponge genus Acanthella. nih.govrsc.orgpnas.orgvliz.bebiomolther.orgacademicjournals.orgoup.com

The species Acanthella cavernosa has been extensively studied and identified as a rich source, from which this compound and a variety of its analogues have been isolated and purified. nih.govmdpi.comnih.govtandfonline.comjohnwoodgroup.commdpi.comresearchgate.net Other species within the Acanthella genus, such as Acanthella sp., have also yielded this compound and other kalihinane diterpenoids. nih.govbiomolther.orgacademicjournals.orgoup.comacs.org The isolation process typically involves the extraction of sponge tissues using organic solvents, followed by rigorous chromatographic separation and purification techniques to obtain the pure compounds. nih.govmdpi.comnih.govtandfonline.com

Geographical Distribution of this compound-Producing Species

The Acanthella genus, and specifically the species known to produce this compound, are predominantly found in tropical and subtropical marine ecosystems. nih.gov Acanthella cavernosa, a key species for this compound isolation, has been collected from locations such as Guam johnwoodgroup.com and various sites within the South China Sea. mdpi.comnih.gov Other Acanthella species that have yielded kalihinols have been documented in regions like Fiji encyclopedia.pub and the waters surrounding Okinawa. acs.org Generally, the genus Acanthella is distributed across the Indo-West Pacific region. sealifebase.se While precise geographical ranges for every this compound-producing Acanthella species are not exhaustively detailed across all research, the findings indicate a significant presence in the Pacific and Asian marine environments. The genus Acanthella itself is widespread, with species like Acanthella cubensis identified in the Caribbean. marinespecies.org

Ecological Roles of this compound in Marine Environments

Marine sponges are sessile organisms that have evolved sophisticated chemical defense mechanisms to survive in competitive and predator-rich marine environments. nih.govdiva-portal.orgmdpi.comnih.govnih.gov Secondary metabolites, such as this compound, play vital roles in these defense strategies, protecting the sponge from predation, inhibiting the growth of competing organisms, and preventing colonization by fouling organisms and pathogens. nih.govdiva-portal.orgmdpi.comnih.govnih.govfrontiersin.org

This compound exhibits several biological activities that highlight its ecological functions:

Antifouling Activity: this compound has demonstrated significant antifouling properties by inhibiting the settlement of larvae from fouling organisms. Notably, it suppresses the larval settlement of the marine polychaete Hydroides elegans with an effective concentration (EC50) of 0.5 μg/mL. tandfonline.comresearchgate.net Furthermore, this compound can alter the composition of bacterial biofilms on surfaces, suggesting an indirect mechanism for deterring fouling by modulating the associated microbial communities. tandfonline.com Related kalihinols isolated from Acanthella species also display antifouling activity. nih.govmdpi.com

Antimicrobial and Cytotoxic Properties: this compound and its analogues possess antimicrobial and cytotoxic activities. nih.govnih.govmdpi.comnih.govnih.govtandfonline.commdpi.com These properties are indicative of a defense role against pathogenic microorganisms that could infect or colonize the sponge, as well as potentially against competing sessile organisms. nih.govmdpi.comnih.gov

Defense Against Predators and Competition: While direct evidence of this compound deterring specific predators is not extensively detailed in the provided literature, the broader class of isocyano terpenes, to which this compound belongs, is known for its potential to deter feeding by ecologically relevant marine predators. uchicago.edu The general role of secondary metabolites in sponges includes defense against predation and competition for space on the seabed. diva-portal.orgmdpi.comnih.govnih.gov

Antimalarial Activity: Although not a direct ecological role for the sponge in its immediate environment, the potent antimalarial activity of this compound against Plasmodium falciparum is a significant finding that underscores the bioactivity of marine natural products and their potential as chemical defense agents. nih.govnih.govpnas.orgvliz.bebiomolther.orgacademicjournals.orgacs.org

Data Tables

Table 1: this compound and Related Compounds Isolated from Acanthella Species

| Compound Name | Source Species | Key Biological Activity (Examples) |

| This compound | Acanthella cavernosa, Acanthella sp. | Antifouling, Antimalarial, Antimicrobial, Cytotoxic |

| 10β-formamidokalihinol-A | Acanthella cavernosa | Antifouling |

| Kalihinols E, O–T | Acanthella cavernosa | Cytotoxic, Antifouling |

| Kalihinols M–T | Acanthella cavernosa | Cytotoxic |

| Bisformamidothis compound | Acanthella cavernosa | Nitrogenous diterpenoid |

| Kalihinol F | Acanthella sp. | Inhibitor of chromosome separation (Topoisomerase I inhibitor) |

| Kalihinones E, F | Acanthella cavernosa | Formamido-diterpenes |

| Cavernenes A–D | Acanthella cavernosa | Formamido-diterpenes |

| Kalihipyran C | Acanthella cavernosa | Formamido-diterpene |

Table 2: Geographical Distribution of Acanthella Species Associated with this compound

| Acanthella Species | Reported Location(s) |

| Acanthella cavernosa | Guam, South China Sea |

| Acanthella sp. | Fiji, Okinawa, South China Sea |

| Acanthella genus (general) | Indo-West Pacific, Tropical and Subtropical Waters |

| Acanthella cubensis | Caribbean (Greater Antilles, etc.) |

List of Compound Names Mentioned:

this compound

10β-formamidokalihinol-A

Kalihinols E, O–T

Kalihinols M–T

Bisformamidothis compound

Kalihinol F

Kalihinones E, F

Cavernenes A–D

Kalihipyran C

Biosynthetic Pathways and Precursor Chemistry of Kalihinol a

Proposed Biosynthetic Routes to Kalihinol A and Related Kalihinanes

The biosynthesis of the kalihinane family of diterpenoids, including this compound, is believed to follow a complex series of cyclizations and functional group installations. While the complete pathway is yet to be fully elucidated, research points towards a route involving the cyclization of a geranylgeranyl diphosphate (B83284) (GGPP) precursor, a common starting point for many diterpenes. The proposed biogenesis of the kalihinanes is a topic of significant interest in the field of marine natural products chemistry. escholarship.org

A key feature of the proposed pathway is the formation of the characteristic decalin ring system present in this compound. escholarship.orgrsc.org This is thought to occur through a series of intramolecular cyclization reactions. Subsequent enzymatic transformations are then responsible for introducing the various functional groups, including hydroxyl groups and the distinctive isonitrile moieties that define this class of compounds. rsc.orgnih.gov The co-occurrence of kalihinanes with related compounds bearing formamide (B127407) and isothiocyanate groups suggests a common biosynthetic origin, with these functionalities likely arising from the isonitrile group through enzymatic or non-enzymatic transformations. nih.govmdpi.com

Investigation of Key Biosynthetic Intermediates, including 'Protokalihinol'

A significant breakthrough in understanding the biosynthesis of kalihinanes has been the proposal and subsequent synthesis of a key intermediate dubbed "protokalihinol". nih.govacs.orgblogspot.comresearchgate.netpurdue.edu This hypothetical precursor serves as a crucial branchpoint in the biosynthetic pathway, potentially leading to various members of the kalihinol family. nih.govacs.orgblogspot.comresearchgate.netpurdue.edu The chemical synthesis of kalihinol C has been successfully achieved via protokalihinol, lending strong support to its role as a plausible biosynthetic intermediate. nih.govacs.orgblogspot.comresearchgate.netpurdue.edu

The structure of protokalihinol provides a scaffold upon which the final structural diversity of the kalihinanes can be built. nih.govacs.orgblogspot.comresearchgate.net Its synthesis has allowed researchers to explore the regio- and chemoselectivity challenges encountered in this class of molecules and develop strategies to overcome them. nih.govacs.org Further investigation into the enzymatic conversion of protokalihinol and other potential intermediates will be critical in fully mapping out the biosynthetic landscape of this compound.

Enzymatic Transformations in Isocyanoterpene Biosynthesis

The biosynthesis of isocyanoterpenes in marine organisms, particularly sponges, is a fascinating area of study. acs.org While the enzymes directly responsible for the synthesis of this compound have not been definitively identified, general principles of isocyanoterpene biosynthesis provide a framework for understanding the process. annualreviews.orgnih.gov It is widely believed that the isonitrile functional group is incorporated late in the biosynthetic pathway. researchgate.netacs.org

Two primary routes for isonitrile biosynthesis have been characterized in various organisms. One involves isonitrile synthases (ISNs), while the other utilizes non-heme iron(II) and α-ketoglutarate-dependent dioxygenases. annualreviews.orgresearchgate.net In marine sponges, early studies involving radiolabeled precursors suggested the direct incorporation of inorganic cyanide into the terpene scaffold. acs.orgnih.govacs.org This process is thought to be enzymatic, although the specific enzymes have yet to be isolated and characterized. acs.org It is also plausible that symbiotic microorganisms residing within the sponge are responsible for producing these isonitrile compounds. researchgate.net

Mechanistic Proposals for Isonitrile Functional Group Incorporation

The precise mechanism for the introduction of the isonitrile group onto the terpene backbone in marine sponges remains a topic of active research and debate. nih.gov One of the leading hypotheses, supported by isotopic labeling studies, is the direct nucleophilic attack of a cyanide ion onto a carbocation intermediate in the terpene biosynthesis pathway. acs.orgnih.govacs.org Feeding experiments with sodium [¹⁴C]cyanide in the sponge Acanthella sp. resulted in the incorporation of the label into kalihinol-F, a related isocyanoterpene, providing strong evidence for this proposal. acs.org

Chemical Synthesis Strategies for Kalihinol a and Analogues

Synthetic Strategies for Simplified Kalihinol A Analoguesreddit.comthieme.deberkeley.edunih.govresearchgate.netfurman.edualibabacloud.comresearchgate.net

The development of synthetic routes to simplified this compound analogues has been guided by the understanding gained from the total synthesis of related compounds, such as Kalihinol B researchgate.netacs.orgscispace.com. A primary strategy involves the significant truncation of the complex structural features, particularly the oxygen-containing heterocyclic ring (a tetrahydropyran (B127337) in this compound and a tetrahydrofuran (B95107) in Kalihinol B) nih.govacs.orgbiorxiv.orgfurman.eduresearchgate.net. Research has indicated that this heterocyclic motif is not critical for the potent antimalarial activity observed in these compounds nih.govbiorxiv.orgfurman.eduresearchgate.net. Therefore, synthetic efforts have focused on retaining the core decalin framework and the crucial isonitrile functional group(s) while modifying or replacing the pendant heterocycles with simpler alkyl substituents, such as an isopropyl group nih.govacs.org.

Design Principles for Truncated Kalihinane Frameworksthieme.deberkeley.edu

The design of truncated Kalihinane frameworks is primarily driven by the principle of structural simplification without compromising essential biological activity. The key insight derived from early SAR studies and synthetic efforts is that the complex oxygen heterocycles present in natural kalihinols A and B can be significantly altered or removed nih.govbiorxiv.orgfurman.eduresearchgate.net. This realization forms the cornerstone of designing simplified analogues, where the focus shifts to the core terpenoid skeleton and the pharmacologically active isonitrile group nih.govacs.orgbiorxiv.org.

The design principles for these truncated frameworks include:

Retention of the Core Skeleton: The decalin ring system, characteristic of the kalihinane class, is generally maintained as it likely contributes to the proper orientation of key functional groups.

Simplification of Pendant Groups: The tetrahydropyran (in this compound) or tetrahydrofuran (in Kalihinol B) rings are replaced with simpler, more synthetically tractable substituents, such as alkyl groups (e.g., isopropyl) nih.govacs.org. This simplification directly addresses the challenge of accessing complex natural products.

Preservation of the Isonitrile Functionality: The isonitrile group(s) are considered essential for the potent antimalarial activity of the isocyanoterpene class nih.govacs.orgbiorxiv.orgnih.govfurman.eduresearchgate.net. Therefore, synthetic designs prioritize the successful installation and retention of this functional group.

These design principles allow for the systematic exploration of the SAR of the kalihinane scaffold, enabling the identification of simplified structures that retain or even enhance desirable biological properties, such as potent antimalarial activity nih.govacs.orgbiorxiv.orgfurman.edu.

Chemical Accessibility of Analogue Librariesthieme.dealibabacloud.com

The synthetic strategies developed for simplified this compound analogues are designed to facilitate the efficient generation of diverse compound libraries nih.govacs.orgbiorxiv.orgfurman.edu. The ability to synthesize multiple analogues with systematic structural variations is crucial for comprehensive SAR studies, which are essential for identifying lead compounds with improved efficacy, pharmacokinetic profiles, or novel mechanisms of action nih.govacs.orgbiorxiv.orgfurman.edu.

The chemical accessibility of these analogue libraries stems from several factors:

Convergent Synthesis: Strategies that employ convergent synthesis, where key fragments are prepared separately and then joined, can expedite the production of multiple analogues nih.gov.

Modular Approach: Designing synthetic routes that allow for the facile introduction of different substituents at specific positions enables the rapid generation of a library of related compounds. For instance, functional handles at the C7 position can be readily modified through esterification or click chemistry nih.gov.

Use of Common Intermediates: The synthesis of simplified analogues often relies on common, readily accessible intermediates, such as (+)-cedrelanol or derivatives of sclareolide, which can be diversified to produce a range of compounds nih.govacs.orgfurman.edu.

The success in synthesizing numerous simplified analogues with retained potent antimalarial activity underscores the effectiveness of these design and synthetic principles in making the kalihinane chemical space more accessible for drug discovery efforts nih.govacs.orgbiorxiv.orgfurman.edu.

Mechanistic Insights into Biological Activities of Kalihinol a and Derivatives

Antimalarial Activity against Plasmodium falciparum and Other Plasmodium Species (Pre-clinical, in vitro and ex vivo Studies)

Kalihinol A and its synthetic derivatives have shown broad efficacy against various Plasmodium species and strains, indicating their potential as pan-antimalarial agents. Pre-clinical studies, including in vitro and ex vivo assays, have provided detailed insights into their potent antimalarial properties.

Efficacy against Drug-Sensitive and Drug-Resistant P. falciparum Strains

This compound and its analogues, such as MED6-189, are highly effective against both drug-sensitive and drug-resistant strains of Plasmodium falciparum nih.govresearchgate.netbiorxiv.orgbiorxiv.orgmesamalaria.orgresearchgate.netnih.govacs.orgucr.eduuga.edunih.goveurekalert.orgresearchgate.net. This compound itself has been reported as the most potent among isocyanoterpenes tested, exhibiting activity in the low nanomolar range against chloroquine-resistant strains acs.orgnih.gov. The synthetic analogue MED6-189 has demonstrated consistent potency across multiple P. falciparum isolates, including the sensitive 3D7 and NF54 strains, as well as resistant strains like HB3, Dd2, and W2 biorxiv.orgucr.edu. This broad-spectrum activity against resistant parasites is crucial, given the escalating challenge of drug resistance to current antimalarial therapies mesamalaria.orgucr.edu.

Table 1: In Vitro Efficacy of MED6-189 against P. falciparum Strains

| P. falciparum Strain | Resistance Profile | IC50 (nM) |

| 3D7 | Drug-sensitive | 14 ± 2 |

| NF54 | Drug-sensitive | 28 ± 5 |

| HB3 | Pyrimethamine-resistant | 23 ± 2 |

| Dd2 | Chloroquine-resistant | 47 ± 7 |

| W2 | Chloroquine-resistant | 27 ± 5 |

Note: IC50 values are presented as mean ± standard deviation, derived from sigmoidal, 4-parameter logistic regression analysis (n≥3). biorxiv.org

Furthermore, this compound and its derivatives have also shown efficacy against other Plasmodium species, including P. knowlesi and P. cynomolgi, underscoring their potential as pan-antimalarial agents nih.govresearchgate.netbiorxiv.orgucr.edunih.gov.

Inhibition of Parasite Asexual Replication

This compound derivatives, particularly MED6-189, effectively block the intraerythrocytic asexual replication of P. falciparum nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.govuga.edunih.govbiorxiv.org. Studies indicate that treatment with MED6-189 leads to cellular stress and cell cycle arrest during the trophozoite stage of the parasite's life cycle within red blood cells. This disruption prevents the parasite from completing schizogony (the process of producing merozoites) and subsequently reinvading new red blood cells, thereby halting the asexual replication cycle biorxiv.org.

Effects on Parasite Sexual Differentiation

Beyond inhibiting asexual replication, this compound and its analogue MED6-189 have been shown to block the sexual differentiation of P. falciparum parasites nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.govuga.edunih.govbiorxiv.org. Sexual differentiation into gametocytes is a critical step for the parasite's transmission to the mosquito vector. By preventing this process, these compounds can interrupt the malaria transmission cycle, offering a complementary strategy to direct parasite killing.

Targeting of the Apicoplast Organelle

A significant finding regarding the mechanism of action of this compound derivatives is their primary targeting of the apicoplast, a unique organelle found in Plasmodium parasites and other apicomplexans nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.govucr.eduuga.edunih.goveurekalert.orgbiorxiv.orgpharmaceutical-technology.comcontagionlive.com. This organelle is essential for various metabolic functions, including the synthesis of fatty acids and isoprenoids, and is absent in human cells, making it an attractive target for selective antimalarial drug development biorxiv.orgcontagionlive.com. The disruption of the apicoplast by MED6-189 leads to a cascade of effects that ultimately result in parasite death.

The inhibition of lipid biogenesis pathways within the apicoplast is a key mechanism by which MED6-189 exerts its antimalarial effects nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org. The apicoplast is vital for the synthesis of essential metabolites, including fatty acids and isoprenoids, which are crucial for parasite growth and survival. By disrupting these pathways, MED6-189 impairs the parasite's ability to produce necessary lipids, thereby halting its development biorxiv.orgcontagionlive.com.

In addition to impacting lipid synthesis, this compound derivatives interfere with vesicular trafficking mechanisms within the parasite, processes often coordinated by the apicoplast nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.govucr.eduuga.edunih.goveurekalert.orgbiorxiv.orgpharmaceutical-technology.com. Genetic analyses have revealed that mutations in PfSec13, a gene encoding a component of the parasite's secretory machinery, are associated with reduced susceptibility to MED6-189 nih.govresearchgate.netbiorxiv.orgbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org. This finding strongly implicates the disruption of cellular trafficking pathways as a critical aspect of the compound's mode of action, further highlighting the apicoplast's role in these processes.

Interactions with Key Parasitic Enzymes

While this compound and its analogues have demonstrated significant antimalarial efficacy, the specific interactions with certain parasitic enzymes such as Plasmodium falciparum methyl-CpG binding protein (MECP), single-strand DNA binding protein (SSB), or Acetyl-CoA binding proteins have not been extensively detailed in the available research. The primary focus of current investigations has been on the disruption of essential parasite organelles and metabolic pathways.

Role of PfSec13 Mutation in Susceptibility Modulation

A notable finding regarding this compound's antimalarial activity relates to the modulation of parasite susceptibility through genetic mutations. Specifically, research has identified that mutations within the PfSec13 gene in Plasmodium falciparum can lead to reduced susceptibility to this compound analogues like MED6-189 nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.orgbiorxiv.org. The PfSec13 gene encodes a component of the parasite's secretory machinery, suggesting that alterations in vesicular trafficking pathways can confer resistance. Studies involving the selection of resistant parasite clones have shown that extensive drug pressure is required to develop tolerance, and whole-genome sequencing has pinpointed single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) in the PfSec13 gene in these resistant strains biorxiv.org. The role of PfSec13 in mediating tolerance to MED6-189 has been further validated through genetic editing techniques in P. falciparum and studies in yeast models biorxiv.org.

Exploration of Multi-Pathway Inhibition Strategies

The antimalarial action of this compound and its analogues, particularly MED6-189, appears to involve a multi-pronged attack on critical parasite functions. These compounds primarily target the parasite's apicoplast, an essential organelle for lipid and isoprenoid biosynthesis nih.govresearchgate.netbiorxiv.orgresearchgate.netnih.govnih.govbiorxiv.org. By disrupting the apicoplast, MED6-189 inhibits lipid biogenesis and cellular trafficking, thereby impeding parasite growth and development. This broad impact on essential metabolic and trafficking pathways within the parasite can be considered a form of multi-pathway inhibition, contributing to its potent efficacy against various Plasmodium species, including P. falciparum, P. knowlesi, and P. cynomolgi researchgate.netbiorxiv.orgnih.govbiorxiv.org. The compound also effectively blocks both intraerythrocytic asexual replication and sexual differentiation in P. falciparum nih.govresearchgate.netbiorxiv.orgnih.govbiorxiv.org.

Antifouling Properties and Mechanisms

This compound and related compounds isolated from marine sponges exhibit significant antifouling properties, offering a natural defense against the colonization of surfaces by marine organisms nih.govtandfonline.comresearchgate.nettandfonline.comtandfonline.commedkoo.comscispace.comhilarispublisher.comnih.govcore.ac.ukup.ptresearchgate.net. These properties are attributed to their ability to interfere with the initial stages of biofouling, primarily involving microbial colonization and the settlement of invertebrate larvae.

Inhibition of Bacterial Growth and Biofilm Formation

Research has demonstrated that this compound possesses potent antibacterial activity. It effectively inhibits the growth of bacteria isolated from natural marine environments nih.govtandfonline.comtandfonline.com. Furthermore, studies have shown its efficacy against potential marine pathogens, including Staphylococcus aureus and Vibrio species tandfonline.com. When incorporated into materials like Phytagel, this compound influences the development of bacterial biofilms, indicating its role in modulating microbial communities that form the initial layer of biofouling nih.govtandfonline.comtandfonline.com.

Modulation of Bacterial Species Composition

Beyond simply inhibiting bacterial growth, this compound has been shown to actively modify the composition of bacterial species within biofilms nih.govtandfonline.comtandfonline.com. This alteration of the microbial community structure is a key aspect of its antifouling mechanism. It is hypothesized that by changing the bacterial species present on a surface, this compound can indirectly influence the settlement cues for larger fouling organisms nih.govtandfonline.comtandfonline.com.

Suppression of Larval Settlement in Marine Organisms

A significant antifouling characteristic of this compound is its ability to suppress the settlement of marine invertebrate larvae. It has demonstrated potent activity against the polychaete Hydroides elegans, with an effective concentration (EC50) of 0.5 μg/mL nih.govtandfonline.comtandfonline.com. Similarly, this compound has been shown to inhibit the settlement of barnacle larvae (Balanus amphitrite) with an EC50 of 0.087 μg/mL researchgate.net. This suppression of larval settlement, particularly when mediated by this compound-modulated bacterial films, highlights its role in preventing macrofouling tandfonline.com.

Other Reported Biological Activities (e.g., Antibacterial, Antifungal)

This compound, a diterpenoid isolated from marine sponges, has demonstrated a range of biological activities beyond its well-documented antimalarial effects. Research indicates that this compound and certain of its derivatives possess significant antibacterial and antifungal properties, positioning them as potential leads for the development of novel antimicrobial agents ontosight.ainih.govescholarship.org. The presence of the isonitrile functional group, characteristic of the isocyanoterpene (ICT) family to which this compound belongs, is considered critical for these activities, as well as for its antimalarial potency researchgate.netnih.gov.

Studies have reported the in vitro activity of this compound against several bacterial species. Specifically, it has shown efficacy against Bacillus subtilis and Staphylococcus aureus acs.orgacs.orgacs.org. Furthermore, this compound has been shown to inhibit the growth of bacteria isolated from natural environments, suggesting a broad-spectrum antimicrobial potential tandfonline.com. A related compound, 10β-formamidokalihinol-A, also isolated from marine sponges, has similarly demonstrated inhibitory effects on environmental bacterial consortia tandfonline.com.

In addition to its antibacterial effects, this compound has also exhibited antifungal activity. Research has documented its efficacy against Candida albicans, a common fungal pathogen acs.orgacs.orgacs.orgresearchgate.net. The broader kalihinane class of compounds, which includes this compound, is generally recognized for its antibacterial and antifungal properties nih.govescholarship.org. The structural complexity and unique functional groups of these marine natural products make them attractive candidates for further investigation in the fight against drug-resistant microbial infections.

Structure Activity Relationship Sar Studies of Kalihinol a Analogues

Identification of Essential Pharmacophores for Antimalarial Activity

Research has shown that many simplified analogues of Kalihinol A retain potent antimalarial activity and are more synthetically accessible, positioning the Kalihinol scaffold as a promising starting point for drug development nih.govacs.orgresearchgate.net. For instance, analogue 22, a simplified derivative, maintained potency, and modifications such as changes in configuration at C10 or interchange of substituents at C4/C5 did not significantly alter potency in some tested compounds nih.govacs.org. Notably, a sclareolide-derived bis-isonitrile (compound 43) demonstrated exceptional potency, matching that of this compound scispace.com. However, it has also been noted that a conformationally constrained cyclohexane (B81311) bearing a tertiary equatorial isonitrile may not fully account for all observed antimalarial activities in certain studies, hinting at the potential involvement of other structural elements or conformational flexibility acs.orgnih.gov.

Influence of Isocyanide Functional Group on Potency

The isonitrile functional group (-NC) is consistently identified as a critical and salient feature for the potent antimalarial activity observed in the Kalihinol family and other ICTs nih.govacs.orgnih.govresearchgate.netacs.org. Studies comparing analogues where the isocyano group was replaced with nitrile, azide, formamide (B127407), or isothiocyanate groups revealed that these modifications resulted in inactive compounds acs.org. This strongly indicates that the isonitrile moiety is indispensable for high levels of antiplasmodial activity. Furthermore, the isonitrile group, while crucial for activity, has been shown not to be an inherent metabolic liability, a finding that supports its retention in analogue design for improved pharmacokinetic profiles nih.govacs.orgresearchgate.net.

Impact of Heterocyclic Ring Modifications on Biological Profile

The development of simplified analogues with different decalin scaffolds, accessible through fewer synthetic steps, has also yielded compounds that retain potent activity nih.govacs.orgresearchgate.net. This flexibility in the core ring system indicates that significant structural simplification is possible without compromising antimalarial efficacy. Conversely, specific modifications, such as in analogue 29, which featured a C10 epimer, C4/C5 substituent interchange, and a C7-isopropyl group, were associated with reduced activity compared to other analogues nih.govscispace.com. Changes to the C7-appendage, such as replacing the heterocyclic ring with an isopropyl group, were hypothesized to have minimal impact on antimalarial potency nih.govacs.orgresearchgate.net.

Stereochemical Contributions to Activity and Selectivity

Interestingly, the racemic compound (±)-37 retained potency, suggesting that either the activity is preserved in the racemic mixture or that one enantiomer is primarily responsible for the observed effect, with the other enantiomer not completely abolishing activity nih.govacs.orgresearchgate.net. While the stereochemistry at the isonitrile-bearing C10 was found not to significantly affect potency in some instances, other stereochemical variations, such as in analogue 29, were linked to reduced activity nih.govacs.orgscispace.com.

ICTs, including Kalihinol analogues, generally exhibit good selectivity indices with respect to mammalian cytotoxicity nih.govacs.org. MED6-189, a Kalihinol analogue, demonstrated efficacy without apparent hemolytic activity or toxicity nih.gov. However, detailed SAR studies specifically correlating stereochemical configurations with differential selectivity profiles are not extensively detailed in the available literature snippets.

Microsomal Stability and Metabolic Considerations in Analogue Design

A crucial aspect of developing this compound as a potential therapeutic agent is its metabolic stability. Initial concerns regarding the in vivo instability of the isonitrile function were addressed by studies demonstrating that this group, despite being critical for activity, is not necessarily a metabolic liability nih.govacs.orgresearchgate.net.

Specifically, compound (±)-37, a simplified analogue, exhibited notable stability in microsomal assays. It showed half-lives of 142 minutes in human liver microsomes and 87 minutes in murine liver microsomes nih.govacs.orgresearchgate.netacs.org. This significant metabolic stability suggests that Kalihinol analogues can be designed to maintain or enhance their pharmacokinetic properties while retaining the essential isonitrile moiety. These findings are vital for guiding future analogue design towards compounds with improved drug-like characteristics.

Compound List:

this compound

Kalihinol B

MED6-189

(±)-37

43 (sclareolide-derived bis-isonitrile)

Analogue 22

Analogue 29

Isocyanocadinene

Adociane-type compounds

Amphilectane-type compounds

Kalihinane diterpenoids

Isocyanoterpenes (ICTs)

Challenges and Future Perspectives in Kalihinol a Research

Optimization of Synthetic Efficiency for Kalihinol A and Analogues

The complex molecular structure of this compound, a diterpene isolated from marine sponges, presents considerable challenges for its efficient and scalable synthesis. While early syntheses were lengthy and complex, recent efforts have focused on developing more concise and enantioselective routes. The synthesis of Kalihinol B, a related analogue, was achieved in 12 steps, demonstrating a validated strategy for accessing the kalihinane family nih.govacs.orgscispace.comescholarship.org. This work has provided a blueprint for generating numerous analogues, including significantly simplified structures that retain potent antimalarial activity acs.orgucr.edunih.govmesamalaria.orgresearchgate.net. The goal is to develop synthetic pathways that are not only efficient but also allow for the production of diverse analogues for structure-activity relationship (SAR) studies and lead optimization. The discovery of simplified analogues derived from readily available starting materials, such as sclareolide, highlights the potential for more accessible synthetic routes ucr.eduresearchgate.netpharmaceutical-technology.com. Further optimization is crucial to ensure a sustainable supply of these compounds for preclinical and potential clinical development.

Engineering the Kalihinane Scaffold for Improved Efficacy

The Kalihinanane scaffold serves as a promising starting point for the development of antimalarial lead compounds, with this compound exhibiting potent activity in the low nanomolar range against Plasmodium falciparum nih.govmesamalaria.orgbiorxiv.orgeurekalert.org. Research efforts are directed towards engineering this scaffold to enhance efficacy, improve pharmacokinetic properties, and potentially broaden its therapeutic spectrum. Studies have shown that simplified analogues, such as MED6-189, retain high potency and offer easier synthesis compared to the natural product nih.govucr.edumesamalaria.orgresearchgate.net. While initial SAR studies have not always revealed clear trends, the identification of specific structural features that correlate with increased potency and favorable drug-like properties remains an active area of investigation acs.orgmesamalaria.org. The exploration of analogues with functional handles for mechanism of action studies, such as those with modified C7 appendages, is also a key strategy acs.orgmesamalaria.org. The aim is to systematically modify the Kalihinanane structure to optimize its interaction with parasitic targets while minimizing off-target effects.

Elucidation of Remaining Unclear Mechanisms of Action

While this compound and its analogues are potent antimalarials, the precise molecular mechanisms underlying their activity are still being elucidated. Initial hypotheses suggested inhibition of heme detoxification pathways, but more recent findings indicate a broader impact on parasite biology nih.govacs.orgnih.govmesamalaria.org. Specifically, the analogue MED6-189 has been shown to target the parasite's apicoplast, an organelle essential for lipid biogenesis and cellular trafficking, and disrupt these processes nih.govpharmaceutical-technology.comnih.govcontagionlive.com. This dual disruption of the apicoplast and vesicular trafficking pathways appears to be critical for its efficacy and may contribute to its ability to circumvent resistance mechanisms nih.govucr.edupharmaceutical-technology.comcontagionlive.com. Further research is needed to fully map the cellular targets and biochemical pathways affected by this compound and its derivatives, which will be crucial for understanding their full therapeutic potential and guiding future drug design.

Strategies to Combat Parasite Resistance Development

The emergence of drug-resistant malaria parasites is a major global health challenge, necessitating the development of antimalarials with novel mechanisms of action nih.govmesamalaria.orgbiorxiv.org. The Kalihinanane compounds, particularly those that disrupt multiple parasite pathways, such as MED6-189 targeting the apicoplast and vesicular trafficking, are considered promising in this regard nih.govucr.edupharmaceutical-technology.comcontagionlive.com. The complex nature of their action makes it more difficult for parasites to develop resistance compared to drugs with more limited targets ucr.educontagionlive.com. Genetic analyses have identified mutations in genes like PfSec13, which encodes a component of the parasite's secretory machinery, as potentially conferring reduced susceptibility to MED6-189 nih.govnih.gov. Understanding these resistance mechanisms is vital for developing strategies to maintain the long-term efficacy of Kalihinol-based therapies, possibly through combination therapies or by designing analogues that evade known resistance pathways.

Translational Research Directions (excluding clinical trials)

The progression of this compound and its analogues from natural product discovery to potential therapeutic agents involves several critical translational research steps, excluding clinical trials. This includes optimizing synthetic routes for scalability and cost-effectiveness nih.govacs.orgscispace.comescholarship.org, as well as extensive preclinical evaluation. Research is focused on characterizing the in vitro and in vivo efficacy of lead analogues against various parasite strains, including drug-resistant ones nih.govmesamalaria.orgbiorxiv.org. Furthermore, studies are investigating the pharmacological properties, such as metabolic stability and potential for drug-drug interactions, to assess their suitability for further development acs.orgmesamalaria.orgresearchgate.net. For instance, compound (±)-37 showed significant stability in human and murine liver microsomes, suggesting that the isonitrile functional group, critical for activity, might not be a major metabolic liability nih.govmesamalaria.org. Preclinical safety profiling, including assessment of toxicity and selectivity indices, is also a key component of this translational phase, aiming to identify compounds with a favorable therapeutic profile nih.govmesamalaria.orgbiorxiv.org. The development of analogues like MED6-189, which demonstrates potent activity, broad efficacy, and a promising therapeutic profile in preclinical models, exemplifies these translational efforts nih.govnih.gov.

Q & A

How can researchers evaluate the cytotoxic efficacy of Kalihinol A in colorectal cancer models?

Answer:

this compound exhibits cytotoxicity against HCT-116 colorectal cancer cells with an IC50 of 17.40 µM . To assess its efficacy:

- Experimental Design : Use dose-response assays (e.g., MTT or CellTiter-Glo) across multiple cell lines (e.g., HCT-116, CT-26) to compare activity with analogs like kalihinol E (IC50 = 18.31 µM) and kalihinol R (IC50 = 13.44 µM). Include positive controls (e.g., 10-epi-kalihinol X, IC50 = 8.21 µM) .

- Data Analysis : Calculate IC50 using nonlinear regression models (e.g., GraphPad Prism). Validate results with triplicate experiments and statistical tests (e.g., ANOVA).

- Advanced Consideration : Investigate synergies with standard chemotherapeutics (e.g., 5-fluorouracil) to identify combinatorial effects.

What structural features of this compound influence its copper-chelating activity?

Answer:

this compound’s copper-binding capacity is linked to its isonitrile groups at C-5 and C-15, which form a bidentate coordination site for Cu(II) . Key steps to validate this:

- Structural Analysis : Use X-ray crystallography or NMR to map binding pockets. Compare with non-active analogs (e.g., kalihinol Y, lacking C-15 isonitrile) .

- Functional Assays : Perform copper supplementation experiments in zebrafish embryos or yeast models. Kalihinol F (a structural analog) reverses copper deficiency phenotypes in zebrafish when supplemented with 10 µM CuCl2 .

- Advanced Research : Modify functional groups (e.g., replace isonitrile with -SCN or -CN) to test chelation efficiency .

How can contradictory cytotoxicity data for this compound across cell lines be resolved?

Answer:

Discrepancies in IC50 values (e.g., HCT-116 vs. CT-26) may arise from differences in cell permeability or metabolic activity. To address this:

- Standardize Assays : Use identical protocols (e.g., incubation time, serum concentration) across cell lines. Reference NIH preclinical guidelines for consistency .

- Mechanistic Studies : Perform RNA sequencing to identify gene expression changes (e.g., hemoglobin downregulation, immune response activation) linked to cell-specific responses .

- Advanced Analysis : Apply machine learning to correlate structural features with activity trends across analogs .

What methodologies are critical for ensuring reproducibility in this compound synthesis?

Answer:

- Protocol Documentation : Report reaction conditions (solvents, catalysts, temperatures) and purification steps (e.g., column chromatography). For example, kalihinol analogs require strict control of stereochemistry during ring assembly .

- Characterization : Provide <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and elemental analysis for new compounds. Include purity data (HPLC ≥95%) .

- Advanced Reproducibility : Deposit synthetic protocols in open-access repositories (e.g., Zenodo) and share raw spectral data as supplementary information .

How does this compound compare to other kalihinol analogs in modulating developmental pathways?

Answer:

this compound’s effects on developmental pathways (e.g., neurogenesis, hematopoiesis) can be compared using:

- Zebrafish Models : Expose embryos to this compound and analogs (e.g., kalihinol F) at 2.5 µg/ml. Monitor phenotypes (e.g., notochord malformation, reduced pigmentation) via in situ hybridization for genes like ntl and myod .

- Gene Expression Profiling : Use RNA-seq to identify pathways altered by this compound, such as copper-dependent enzymes (e.g., lysyl oxidase) .

- Advanced Comparison : Apply high-content imaging to quantify phenotypic severity across analogs .

What experimental strategies validate the copper-chelation mechanism of this compound?

Answer:

- Metal Supplementation : Test rescue of this compound-induced defects in zebrafish with CuCl2, ZnCl2, or CaCl2. Only copper reverses phenotypes, confirming specificity .

- Spectroscopic Analysis : Conduct UV-Vis or EPR spectroscopy to detect Cu(II)-kalihinol complexes .

- Advanced Techniques : Use CRISPR-edited atp7a zebrafish mutants to dissect copper transport interactions .

How can researchers optimize this compound’s bioavailability for in vivo studies?

Answer:

- Formulation Strategies : Encapsulate this compound in liposomes or PEGylated nanoparticles to enhance solubility .

- Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models using LC-MS/MS.

- Advanced Approaches : Modify hydrophobic groups (e.g., C-10 cyano) to improve membrane permeability .

What are the best practices for reporting this compound’s bioactivity data?

Answer:

- Transparency : Disclose all experimental parameters (e.g., cell passage number, serum batch) per NIH guidelines .

- Data Inclusion : Report IC50 values with 95% confidence intervals and dose-response curves .

- Ethical Standards : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for preclinical studies .

How do structural modifications at C-10 and C-11 alter this compound’s bioactivity?

Answer:

- Functional Group Swapping : Replace C-10 cyano with -OH or -SCN and test cytotoxicity. For example, kalihinol Q (C-11 SCN) has reduced activity (IC50 = 20.55 µM) compared to this compound .

- Computational Modeling : Perform molecular docking to predict how substitutions affect copper binding .

- Advanced Synthesis : Use late-stage diversification to generate a library of C-10/C-11 analogs for SAR studies .

What are the limitations of using this compound in copper-overload disease models?

Answer:

- Efficacy Constraints : this compound’s Cu(II) affinity is weaker than clinical chelators (e.g., EDTA). Compare binding constants via isothermal titration calorimetry (ITC) .

- Toxicity Risks : Assess hepatotoxicity in primary human hepatocytes at therapeutic doses.

- Advanced Solutions : Engineer bifunctional chelators combining kalihinol’s scaffold with stronger Cu(II)-binding motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.